REACTION_SMILES
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[CH3:1][N:2]1[C:3](=[O:15])[CH2:4][O:5][c:6]2[c:7]1[cH:8][cH:9][c:10]([N+:12]([O-:13])=[O:14])[cH:11]2.[CH3:21][CH2:22][OH:23].[Cl-:16].[Cl:18][CH2:19][Cl:20].[Fe:25].[NH4+:17].[OH2:24]>>[CH3:1][N:2]1[C:3](=[O:15])[CH2:4][O:5][c:6]2[c:7]1[cH:8][cH:9][c:10]([NH2:12])[cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)COc2cc([N+](=O)[O-])ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CN1C(=O)COc2cc(N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |